4-Aminoxymethyl pyridine hydrochloride
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Overview
Description
4-Aminoxymethyl pyridine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoxymethyl pyridine hydrochloride typically involves the reaction of 4-aminomethyl pyridine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Aminomethyl pyridine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of 4-aminomethyl pyridine to its hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoxymethyl pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
4-Aminoxymethyl pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminoxymethyl pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .
Comparison with Similar Compounds
4-Aminomethyl pyridine: A closely related compound with similar chemical properties.
4-Pyridinemethanamine: Another derivative of pyridine with comparable applications.
Uniqueness: 4-Aminoxymethyl pyridine hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOCPWZDQJBNMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599794 |
Source
|
Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-54-1 |
Source
|
Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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